molecular formula C4H9ClN4 B1425294 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1263377-87-2

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B1425294
CAS No.: 1263377-87-2
M. Wt: 148.59 g/mol
InChI Key: IJPXWGAPLAEFAA-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves the reaction of ethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the triazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazole oxides, while nucleophilic substitution can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can form stable complexes with enzymes and receptors, modulating their activity. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride can be compared with other triazole compounds such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .

Biological Activity

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antifungal and enzyme inhibition. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound has a molecular formula of C5H8ClN5 and a molecular weight of 148.59 g/mol. The presence of an ethyl group at the 1-position and an amine functional group at the 4-position enhances its reactivity and biological potential. Its hydrochloride form increases solubility, making it suitable for various applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Interactions:

  • Enzyme Inhibition: The compound has been shown to inhibit cholinesterase activity by binding to its active site, thus preventing the breakdown of acetylcholine, which is crucial for neurotransmission .
  • Antifungal Activity: It exhibits significant antifungal properties against various strains by disrupting fungal cell membrane integrity and inhibiting key metabolic pathways .

Antifungal Properties

Numerous studies have highlighted the antifungal efficacy of this compound. For instance:

  • In vitro Studies: The compound demonstrated potent activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Fungal StrainMIC (µg/mL)
Candida albicans0.5
Aspergillus niger2
Cryptococcus neoformans4

Enzyme Inhibition

The compound's ability to inhibit enzymes is another significant aspect of its biological activity:

  • Cholinesterase Inhibition: It has been shown to inhibit cholinesterase with an IC50 value of approximately 100 nM, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. Researchers found that modifications to the triazole ring could enhance its potency against specific targets. For example:

  • Structure–Activity Relationship (SAR) Studies: These studies indicated that substituents on the triazole ring significantly influenced antifungal activity. Compounds with electron-donating groups exhibited improved efficacy compared to their electron-withdrawing counterparts .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes. This metabolic pathway leads to the formation of several metabolites that may also exhibit biological activity .

Properties

IUPAC Name

1-ethyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-3-4(5)6-7-8;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXWGAPLAEFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679336
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263377-87-2, 802915-18-0
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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